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Compound of Interest

Compound Name: Funebral

Cat. No.: B009795 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for two

natural products that have been identified as "Funebral" in scientific literature. The primary

focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented

in a clear and structured format for researchers, scientists, and drug development

professionals. This document also includes detailed experimental protocols and a workflow

diagram for spectroscopic analysis.

Funebral: A Casbane-Type Diterpenoid from
Lobophytum sp.
A novel casbane-type diterpenoid, while not explicitly named Funebral in the primary text, is

identified as compound 1 in a 2016 study by Thao et al. published in Molecules. This

compound was isolated from an Okinawan soft coral, Lobophytum sp.[1]. The structure was

elucidated through extensive spectroscopic analysis[1].

Mass Spectrometry (MS) Data
High-resolution nanospray-ionization mass spectrometry (HRNSIMS) was used to determine

the molecular formula of the casbane diterpenoid Funebral[1].

Ion Observed m/z Calculated m/z Molecular Formula

[M + H]+ 305.2470 305.2475 C20H33O2
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Nuclear Magnetic Resonance (NMR) Data
The 1H and 13C NMR data were recorded in CDCl3 and are presented in the table below[1].

Position 13C (δC, mult.) 1H (δH, mult., J in Hz)

1 31.4, CH 0.65, ddd (3.1, 9.0, 11.2)

2 25.3, CH 1.22, dd (9.5, 9.0)

3 126.0, CH 5.09, d (9.5)

4 137.1, C

5 79.2, CH 4.09, dd (4.4, 11.0)

6 33.0, CH2 2.34, m; 2.44, m

7 124.1, CH 4.90, t (6.9)

8 131.3, C

9 51.9, CH2 3.15, d (14.7); 2.82, d (14.7)

10 210.6, C

11 31.6, CH 1.88, m

12 52.4, CH2 2.22, d (7.0)

13 37.2, CH2 1.15, m

14 23.8, CH2 1.59, m; 0.75, m

15 27.8, C

16 15.7, CH3 1.01, s

17 29.1, CH3 1.05, s

18 10.3, CH3 1.64, s

19 17.8, CH3 1.74, s

20 20.4, CH3 0.91, d (6.6)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6273427/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Isolation: The soft coral Lobophytum sp. was collected and extracted with acetone. The

acetone extract was then partitioned between ethyl acetate and water. The ethyl acetate

portion underwent repeated chromatographic and HPLC purification to isolate the pure

compound[1].

Mass Spectrometry: High-resolution mass spectra were acquired on an LTQ Orbitrap hybrid

mass spectrometer equipped with a nanospray ionization (NSI) source[1].

NMR Spectroscopy: 1D and 2D NMR spectra were recorded on a Bruker AVANCE III 700

spectrometer. The 1H NMR spectra were recorded at 700 MHz and 13C NMR spectra at 175

MHz in CDCl3. Chemical shifts are reported in ppm (δ) and referenced to the solvent signals

(δH 7.26 and δC 77.16 for CDCl3). Coupling constants (J) are reported in Hertz (Hz)[1].

Funebral: A Pyrrole Lactone Alkaloid from
Quararibea funebris
Funebral is a pyrrole lactone alkaloid isolated from the flowers of Quararibea funebris. Its

structure was elucidated in a 1986 study by Zennie et al. published in the Journal of Natural

Products[2].

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) established the molecular formula of Funebral.
The mass spectrum also showed key fragments[3].

Molecular Formula Key MS Fragments (m/z)

C12H11NO4 208 (M-29), 124 (M-lactone)

Nuclear Magnetic Resonance (NMR) Data
The 1H and 13C NMR data for the pyrrole lactone alkaloid Funebral are presented below[3].

1H-NMR Data
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Proton Position δ (ppm) in DMSO-d6 δ (ppm) in CDCl3

3 7.22 (d, J=4.0 Hz) 7.04 (d, J=4.0 Hz)

4 6.28 (d, J=4.0 Hz) 6.32 (d, J=4.0 Hz)

6a 4.94 (d, J=5.7 Hz) 4.78 (dd, J=12.0, 3.0 Hz)

6b 4.94 (d, J=5.7 Hz) 4.60 (dd, J=12.0, 3.0 Hz)

7-OH 5.42 (t, J=5.7 Hz) 2.20 (t, J=3.0 Hz)

9 - 5.19 (d, J=6.0 Hz)

10 2.80 (m) 2.90 (m)

11 1.00 (d, J=7.0 Hz) 1.12 (d, J=7.0 Hz)

12 1.35 (d, J=7.0 Hz) 1.45 (d, J=7.0 Hz)

CHO 9.75 (s) 9.75 (s)

13C-NMR Data (in CDCl3)
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Carbon Position δ (ppm)

2 131.9

3 125.7

4 111.4

5 137.9

6 65.5

8 176.0

9 84.7

10 33.3

11 11.2

12 15.3

CHO 185.3

Experimental Protocols
Isolation: The phenolic fraction from a 95% EtOH extract of ground Quararibea funebris flowers

was subjected to preparative silica-gel thin-layer chromatography (TLC) with 2% MeOH in

CHCl3 as the mobile phase to yield Funebral[4].

Mass Spectrometry: High-resolution mass spectra were obtained to establish the molecular

formula[4].

NMR Spectroscopy:1H-NMR spectra were recorded at 470 MHz. 13C-NMR spectra were

obtained at 50 MHz, including an Attached Proton Test (APT) spectrum to aid in structure

elucidation[3][4].

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the structural elucidation of a natural

product using spectroscopic techniques.
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Workflow for Spectroscopic Elucidation of Natural Products

Sample Preparation

Spectroscopic Analysis

Data Interpretation and Structure Elucidation

Natural Source
(e.g., Plant, Marine Organism)

Extraction

Chromatographic Separation
(e.g., HPLC, Column Chromatography)

Pure Compound

Mass Spectrometry (MS)
- Molecular Formula

- Fragmentation Pattern

1D NMR Spectroscopy
(1H, 13C, DEPT)

- Functional Groups
- Carbon Skeleton

2D NMR Spectroscopy
(COSY, HSQC, HMBC)

- Connectivity
- Spatial Relationships

Data Integration and Analysis

Proposed Structure

Structure Confirmation
(e.g., Synthesis, X-ray Crystallography)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b009795?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A flowchart illustrating the key stages in the isolation and structural determination of

natural products using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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